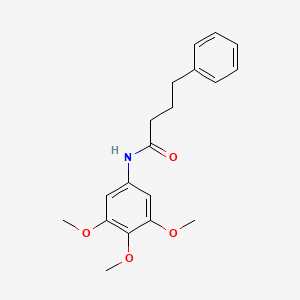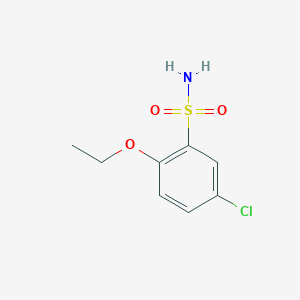
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
描述
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as MOB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a derivative of benzamide and oxadiazole and has been synthesized using various methods.
作用机制
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which is important for the regulation of various physiological processes. Inhibition of these enzymes by N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide leads to a reduction in inflammation and an increase in cAMP levels, which have been associated with the treatment of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide inhibits the growth of cancer cells and bacteria. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its low toxicity, which makes it a suitable candidate for in vivo studies. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also stable under physiological conditions, which makes it suitable for use in cell culture experiments. However, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a short half-life, which can limit its effectiveness in some applications.
未来方向
For N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide research include the development of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide derivatives with improved solubility and stability, investigation of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide's potential use in the treatment of other diseases, and the development of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide-based fluorescent probes for the detection of other metal ions.
科学研究应用
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been widely used in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been found to have anti-inflammatory, antitumor, and antibacterial properties. It has also been used as a fluorescent probe for the detection of zinc ions in living cells. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-13-6-5-12-18(19)23-20(26)16-10-7-11-17(14-16)22-25-24-21(28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVTTZWURLODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)

![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4389319.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)
![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)

![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4389340.png)
